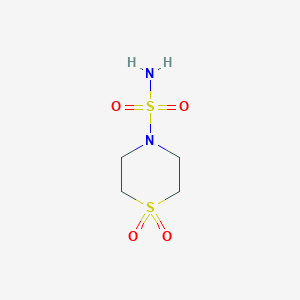
4-Thiomorpholinesulfonamide, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiomorpholinesulfonamide, 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O4S2. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinesulfonamide, 1,1-dioxide typically involves the oxidation of thiomorpholine-4-sulfonamide. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
Thiomorpholine-4-sulfonamide+H2O2→4-Thiomorpholinesulfonamide, 1,1-dioxide+H2O
The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced oxidation techniques and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiomorpholinesulfonamide, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to thiomorpholine-4-sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiomorpholine-4-sulfonamide.
Substitution: Various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Thiomorpholinesulfonamide, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Thiomorpholinesulfonamide, 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine-4-sulfonamide: The precursor to 4-Thiomorpholinesulfonamide, 1,1-dioxide.
Sulfonamide Derivatives: Compounds with similar sulfonamide functional groups.
Uniqueness
This compound is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in its ring.
Eigenschaften
CAS-Nummer |
4157-99-7 |
|---|---|
Molekularformel |
C4H10N2O4S2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
1,1-dioxo-1,4-thiazinane-4-sulfonamide |
InChI |
InChI=1S/C4H10N2O4S2/c5-12(9,10)6-1-3-11(7,8)4-2-6/h1-4H2,(H2,5,9,10) |
InChI-Schlüssel |
NHJFHAQBMGFFPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCN1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















